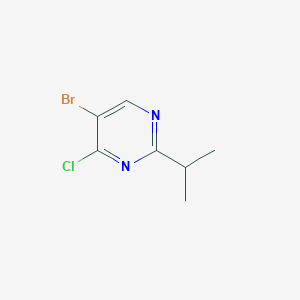

5-Bromo-4-chloro-2-isopropylpyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-chloro-2-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-4(2)7-10-3-5(8)6(9)11-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUWZOIJHJSFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044767-89-6 | |

| Record name | 5-bromo-4-chloro-2-isopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-isopropylpyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the use of dimethyl terephthalate as a starting material, followed by a series of reactions such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to handle large batches. The process involves similar steps as the laboratory synthesis but optimized for cost-effectiveness and efficiency. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-isopropylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions with organometallic reagents to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or organometallic reagent used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of the pyrimidine ring with an aryl or alkyl group .

Scientific Research Applications

5-Bromo-4-chloro-2-isopropylpyrimidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-isopropylpyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties

Structural and Reactivity Comparisons

Substituent Effects :

- Steric Influence : The isopropyl group in the target compound introduces greater steric hindrance compared to methyl (207.46 g/mol) or cyclopropyl (244.5 g/mol) groups. This reduces nucleophilic substitution rates at C2 but enhances hydrophobic interactions in supramolecular assemblies .

- Electronic Effects: The electron-withdrawing bromo and chloro substituents activate the pyrimidine ring for electrophilic substitution at C6, a site less accessible in derivatives like 4-Amino-5-bromo-2-chloropyrimidine, where the amino group donates electron density .

Crystallographic Behavior :

- The planar pyrimidine ring in 5-Bromo-2-chloropyrimidin-4-amine forms hydrogen-bonded dimers via N–H···N interactions . In contrast, the isopropyl group in the target compound likely disrupts such networks, favoring van der Waals interactions instead .

Biological Activity

5-Bromo-4-chloro-2-isopropylpyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, particularly those targeting specific diseases.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_9BrClN_3, with a molecular weight of approximately 232.53 g/mol. The presence of bromine and chlorine atoms in the pyrimidine ring enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. For instance, it has been shown to inhibit certain kinases involved in cellular signaling pathways, which can lead to therapeutic effects in various diseases.

Biological Activities

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. These compounds have been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations.

- Anticancer Properties : Studies have highlighted the potential of pyrimidine derivatives in cancer therapy. The compound has been investigated for its ability to induce apoptosis in cancer cells through the modulation of cell signaling pathways.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study conducted by Zhang et al. (2022) demonstrated that modifications in the pyrimidine structure could enhance its inhibitory activity against specific kinases involved in cancer progression .

- Another investigation found that derivatives of this compound exhibited potent antimicrobial activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.